![molecular formula C10H9ClN2O2 B2897127 2-[(4-Chloro-2-cyanophenyl)(methyl)amino]acetic acid CAS No. 1341043-18-2](/img/structure/B2897127.png)

2-[(4-Chloro-2-cyanophenyl)(methyl)amino]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

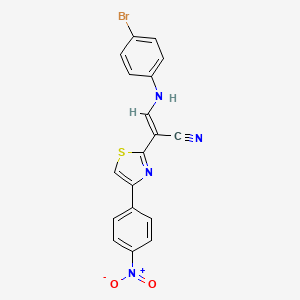

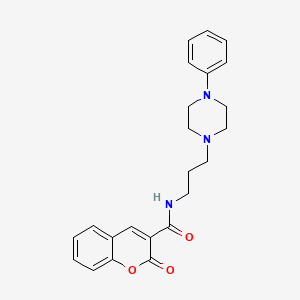

“2-[(4-Chloro-2-cyanophenyl)(methyl)amino]acetic acid” is a chemical compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.64 . It is a derivative of glycine, which is one of the simplest amino acids .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringN#CC(C=C1)=CC=C1CSCC(O)=O . This structure includes a cyanophenyl group, a methylamino group, and an acetic acid group . Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, compounds of this nature are likely to participate in a variety of chemical reactions due to the presence of reactive functional groups such as the cyanophenyl group and the acetic acid group .Applications De Recherche Scientifique

Synthesis and Characterization

- Transition Metal Complexes: A study by Ikram et al. (2015) involved synthesizing compounds with transition metals using a novel amino acid bearing Schiff base ligand. This research highlighted the potential of such compounds in antioxidant and xanthine oxidase inhibitory activities, particularly noting the zinc complex's significant inhibition comparable to standard drugs. The study exemplifies the utility of complex synthesis in developing pharmacologically relevant compounds (Ikram et al., 2015).

Chemical Properties and Applications

- Electrochemical Properties: Kowsari et al. (2019) explored the pseudocapacitance performance of poly orthoaminophenol film in the presence of phenylglycine derivatives, illustrating how modifications at the molecular level can significantly enhance material properties for supercapacitor applications. This study underscores the importance of chemical modification in developing high-performance electrochemical devices (Kowsari et al., 2019).

Pharmacological Research

- Pyrrolizine Derivatives: Laufer et al. (1994) discussed the synthesis of a pyrrolizine derivative with dual inhibition of cyclo-oxygenase and 5-lipoxygenase enzymes, demonstrating significant pharmacological activities including anti-inflammatory, analgesic, and antiasthmatic effects without gastrointestinal damage. This research contributes to the understanding of designing multifunctional drugs for better therapeutic outcomes (Laufer et al., 1994).

Material Science and Catalysis

- Catalytic Applications: Moosavi-Zare et al. (2016) highlighted the use of acetic acid functionalized pyridinium salt as a catalyst for the synthesis of pyranopyrazole derivatives. This work underscores the role of novel catalysts in facilitating efficient, green, and simple synthetic routes for producing complex organic molecules, which can have broad applications in pharmaceuticals and materials science (Moosavi-Zare et al., 2016).

Analytical Chemistry

- Pesticide Analysis: Omidi et al. (2014) developed a molecular imprinted polymer for selective sample preparation and trace determination of 4-chloro-2-methylphenoxy acetic acid (a pesticide) in biological and environmental samples. This study is crucial for environmental monitoring and safety, showcasing the use of molecular imprinting for highly selective and sensitive detection of contaminants (Omidi et al., 2014).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of oligo-boronic acid receptors and as histamine-3 receptor ligands . These targets play crucial roles in various biological processes, including signal transduction and immune response.

Mode of Action

It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Compounds involved in suzuki–miyaura (sm) cross-coupling reactions can affect various biochemical pathways due to their ability to form new carbon-carbon bonds . This can lead to the synthesis of new organic compounds, potentially affecting downstream biochemical processes.

Result of Action

The ability of similar compounds to participate in suzuki–miyaura (sm) cross-coupling reactions suggests that they can contribute to the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds, potentially affecting various molecular and cellular processes.

Propriétés

IUPAC Name |

2-(4-chloro-2-cyano-N-methylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-13(6-10(14)15)9-3-2-8(11)4-7(9)5-12/h2-4H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXLXDQQQWNWKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=C(C=C(C=C1)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2897047.png)

![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897048.png)

![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2897054.png)

![1-[4-(Methanesulfonylmethyl)phenyl]ethanone](/img/structure/B2897060.png)

![N-(4-bromo-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2897061.png)

![N-(2-fluorobenzyl)-N'-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2897062.png)